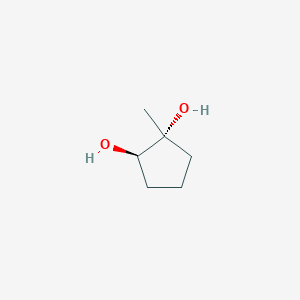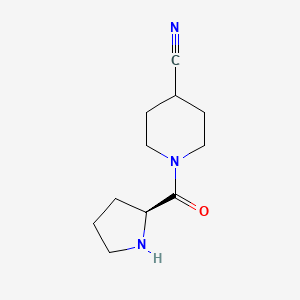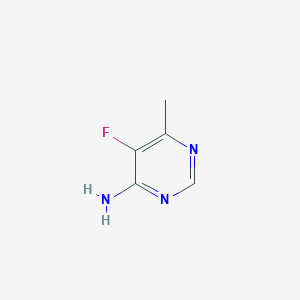![molecular formula C7H5BrN2OS B13343104 (5-Bromoisothiazolo[5,4-b]pyridin-3-yl)methanol](/img/structure/B13343104.png)
(5-Bromoisothiazolo[5,4-b]pyridin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromoisothiazolo[5,4-b]pyridin-3-yl)methanol is a heterocyclic compound that features a bromine atom, an isothiazole ring, and a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromoisothiazolo[5,4-b]pyridin-3-yl)methanol typically involves the formation of the isothiazole ring followed by the introduction of the bromine atom and the methanol group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazonoyl halides with suitable pyridine derivatives can yield the desired isothiazole ring . The bromination step can be achieved using bromine or N-bromosuccinimide (NBS) under mild conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Bromoisothiazolo[5,4-b]pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the parent isothiazole compound.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium azide (NaN₃) and thiourea are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted isothiazole derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
(5-Bromoisothiazolo[5,4-b]pyridin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of (5-Bromoisothiazolo[5,4-b]pyridin-3-yl)methanol involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[5,4-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-b]pyridine derivatives: These compounds also feature a fused heterocyclic ring system and are studied for their potential as kinase inhibitors.
Uniqueness
(5-Bromoisothiazolo[5,4-b]pyridin-3-yl)methanol is unique due to the presence of the bromine atom and the methanol group, which confer distinct chemical reactivity and biological properties. Its ability to undergo various chemical transformations and its potential as a versatile building block make it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C7H5BrN2OS |
|---|---|
Molekulargewicht |
245.10 g/mol |
IUPAC-Name |
(5-bromo-[1,2]thiazolo[5,4-b]pyridin-3-yl)methanol |
InChI |
InChI=1S/C7H5BrN2OS/c8-4-1-5-6(3-11)10-12-7(5)9-2-4/h1-2,11H,3H2 |
InChI-Schlüssel |
PLEYPRYGZYSOTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC2=C1C(=NS2)CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




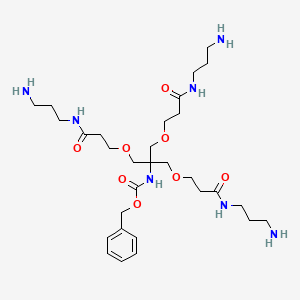

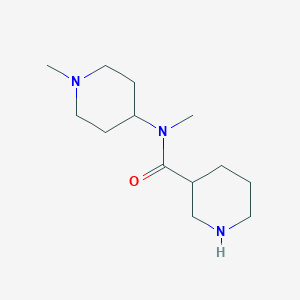
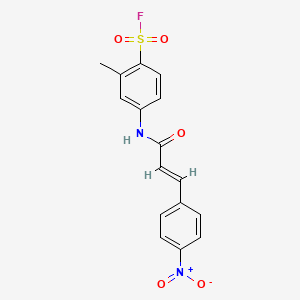
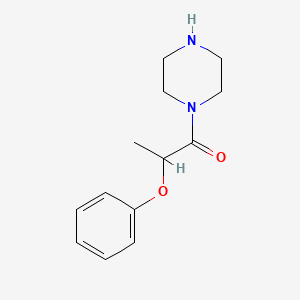
![tert-Butyl 7-(1-methyl-1H-pyrazol-5-yl)-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13343059.png)
